5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
CAS No.: 866862-25-1
Cat. No.: VC2724171
Molecular Formula: C9H6BrFO
Molecular Weight: 229.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866862-25-1 |
|---|---|
| Molecular Formula | C9H6BrFO |
| Molecular Weight | 229.05 g/mol |
| IUPAC Name | 5-bromo-6-fluoro-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C9H6BrFO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 |
| Standard InChI Key | NPJWOVWPFKCPHM-UHFFFAOYSA-N |
| SMILES | C1CC(=O)C2=CC(=C(C=C21)Br)F |
| Canonical SMILES | C1CC(=O)C2=CC(=C(C=C21)Br)F |
Introduction
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that belongs to the indenone family. It is characterized by its molecular formula C₉H₆BrFO and a molecular weight of 229.05 g/mol. This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.
Safety Information
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Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .
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Precautionary Statements: P261 (avoid breathing dust), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes) .
Synthesis and Applications
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is synthesized through multi-step organic reactions involving the formation of the indenone ring followed by halogenation. It serves as a versatile intermediate in the synthesis of complex molecules, particularly in pharmaceutical chemistry where halogenated compounds are valuable for their biological activity.
Research Findings
Research on this compound is primarily focused on its utility as a building block in organic synthesis. Its halogenated structure makes it suitable for various cross-coupling reactions, which are essential in forming carbon-carbon bonds in complex molecules.
Chemical Reactivity
The presence of bromine and fluorine allows for selective reactivity, enabling chemists to introduce a wide range of functional groups through substitution reactions. This versatility is crucial in medicinal chemistry for designing drugs with specific pharmacological profiles.
Biological Activity
While specific biological activities of 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one are not extensively documented, halogenated indenones generally exhibit potential as bioactive compounds due to their ability to interact with biological targets.
Suppliers and Availability
This compound is available from several chemical suppliers, including AChemBlock, BLD Pharm, and Apollo Scientific, with purity levels typically at 95% . It is stored under dry conditions at room temperature to maintain its stability.
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